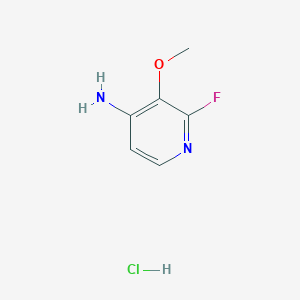

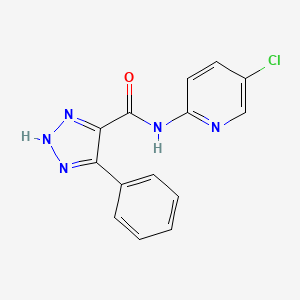

![molecular formula C19H15N3O4S B2941307 2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone CAS No. 896045-16-2](/img/structure/B2941307.png)

2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Researchers have studied the reactions of various chloro-methoxy and sulfur-containing furanones with nitrogen-containing binucleophilic agents, leading to the formation of pyridazinone derivatives. These compounds were characterized using X-ray crystallography, demonstrating the structural diversity achievable through different synthetic routes (Kosolapova et al., 2013).

Anticancer and Antioxidant Activities

A new series of 3(2H)-one pyridazinone derivatives were synthesized with potential anti-oxidant activity. The compounds exhibited significant in vitro antioxidant activity, highlighting their therapeutic potential beyond traditional applications (Mehvish & Kumar, 2022).

Solubility and Thermodynamics

The solubility and thermodynamic properties of pyridazinone derivatives in various solvents have been extensively studied. Such research aids in understanding the pharmacokinetic properties and potential therapeutic applications of these compounds, including their solubility in different solvents and the thermodynamic processes underlying their dissolution (Imran et al., 2017).

Anti-inflammatory and Analgesic Agents

Studies have identified pyridazinone derivatives as potential anti-inflammatory and analgesic agents, demonstrating significant in vivo activities and selectivity towards the COX-2 enzyme. This research suggests the therapeutic value of these compounds in managing pain and inflammation without the ulcerogenic and cardiovascular side effects associated with traditional NSAIDs (Sharma & Bansal, 2016).

Antitubercular Evaluation

Pyridine derivatives synthesized from 1-aryl-1-ethanones showed significant inhibition against Mycobacterium tuberculosis. This research indicates the potential use of pyridazinone derivatives as antitubercular agents, contributing to the development of new treatments for tuberculosis (Manikannan et al., 2010).

Orientations Futures

The future directions for “2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone” and similar compounds could involve further exploration of their diverse pharmacological activities . Given their wide range of pharmacological properties, these compounds could be extensively studied for potential therapeutic benefits .

Mécanisme D'action

Mode of action

Many pyridazinones and thiazoles work by inhibiting enzymes, disrupting their normal function .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds in these classes have been found to affect a variety of pathways, including those involved in inflammation and pain response .

Pharmacokinetics

Many compounds in these classes are well absorbed and distributed in the body .

Result of action

Pyridazinones and thiazoles have been found to have a variety of effects, including anti-inflammatory, analgesic, and antimicrobial activities .

Action environment

Factors such as ph and temperature can often affect the stability and efficacy of many drugs .

Propriétés

IUPAC Name |

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c1-26-18-5-3-2-4-15(18)16-10-11-19(21-20-16)27-12-17(23)13-6-8-14(9-7-13)22(24)25/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFGXPBZSVLTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

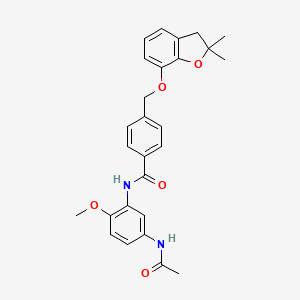

![1-(3,5-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2941227.png)

![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)

![N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941231.png)

![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)

![1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2941236.png)

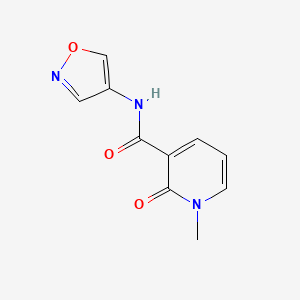

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)

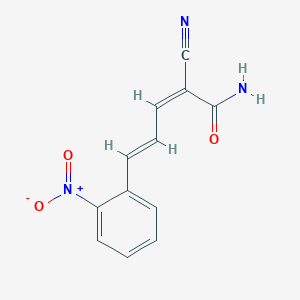

![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)